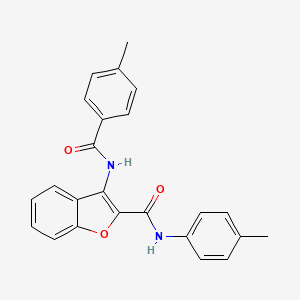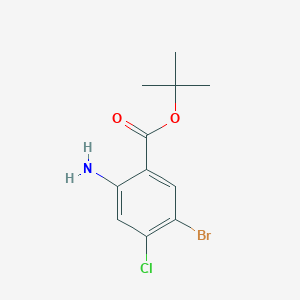
Ácido 4-bromofurano-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C5H3BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the fourth position and a carboxylic acid group at the third position of the furan ring
Aplicaciones Científicas De Investigación
4-Bromofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
Furan derivatives have been studied for their potential biological activities, suggesting that 4-bromofuran-3-carboxylic acid may interact with its targets in a similar manner .
Biochemical Pathways
Furan derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 4-bromofuran-3-carboxylic acid is currently unavailable .
Análisis Bioquímico
Biochemical Properties
They can act as proton donors due to the presence of the carboxylic acid group, which can ionize to release a proton . This property allows 4-Bromofuran-3-carboxylic acid to potentially interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
The specific cellular effects of 4-Bromofuran-3-carboxylic acid are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Carboxylic acids can participate in various reactions such as esterification and amide formation . They can also interact with biomolecules through hydrogen bonding and other non-covalent interactions .
Metabolic Pathways
Carboxylic acids can be metabolized in the body through various pathways, often involving enzymes such as carboxylases and decarboxylases .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various transport proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromofuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of furan-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the furan ring.
Industrial Production Methods: Industrial production of 4-bromofuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under appropriate conditions.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Alcohols or higher oxidation state derivatives of the carboxylic acid group.
Comparación Con Compuestos Similares
- 2-Bromofuran-3-carboxylic acid
- 5-Bromofuran-2-carboxylic acid
- 3-Bromofuran-2-carboxylic acid
Comparison: 4-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and drug development.
Propiedades
IUPAC Name |
4-bromofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKVRBZWMTUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)
![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)

![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
